N-(p-Tolyl)azepane-2-carboxamide
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Overview
Description
N-(p-Tolyl)azepane-2-carboxamide is an organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a carboxamide group attached to a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)azepane-2-carboxamide can be achieved through various synthetic routes. One practical methodology involves the use of palladium-catalyzed decarboxylation reactions. This method proceeds under mild conditions with ample reaction scope and carbon dioxide as the byproduct . The combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate has been found to be effective in forming the desired product with a significant yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)azepane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azepane derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(p-Tolyl)azepane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(p-Tolyl)azepane-2-carboxamide include other azepane derivatives such as:
N-aryl azepanes: These compounds share the azepane ring structure but differ in the substituents attached to the ring.
Benzoazepanes: These compounds have a fused benzene ring attached to the azepane ring.
Uniqueness
This compound is unique due to its specific structure, which includes a p-tolyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(4-methylphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-8-12(9-7-11)16-14(17)13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3,(H,16,17) |
InChI Key |
IQWZTPDZYDOMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCCN2 |
Origin of Product |
United States |
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